

Application Notes and Protocols for c-ABL In Vitro Kinase Assay

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Compound of Interest

Compound Name: *c-ABL-IN-2*

Cat. No.: *B12407111*

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For the Evaluation of c-ABL-IN-2 and Other Kinase Inhibitors

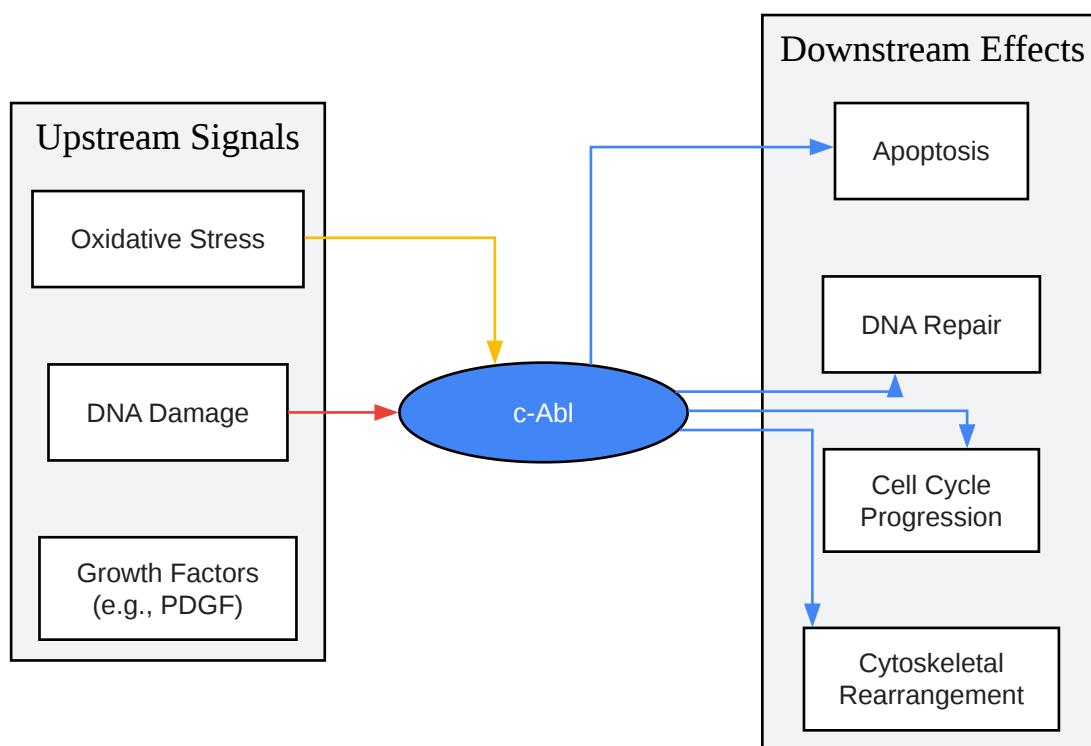
Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Abl (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, adhesion, and stress response.[1] Dysregulation of c-Abl kinase activity, often due to chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of several leukemias, most notably Chronic Myeloid Leukemia (CML).[2] Consequently, c-Abl is a significant target for therapeutic intervention. This document provides a detailed protocol for an in vitro kinase assay to measure the activity of c-Abl and to evaluate the potency of inhibitors such as **c-ABL-IN-2**, a potent c-Abl inhibitor.[3] The protocol described here is based on the robust and widely used ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][4]

c-ABL Signaling Pathway Overview

c-Abl is a key signaling node that receives inputs from various upstream signals, including growth factors and cellular stress, and relays them to downstream effectors that control cytoskeletal dynamics and cell cycle progression. The diagram below illustrates a simplified representation of the c-Abl signaling pathway.



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Caption: Simplified c-Abl signaling pathway.

In Vitro Kinase Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.^{[2][4]}

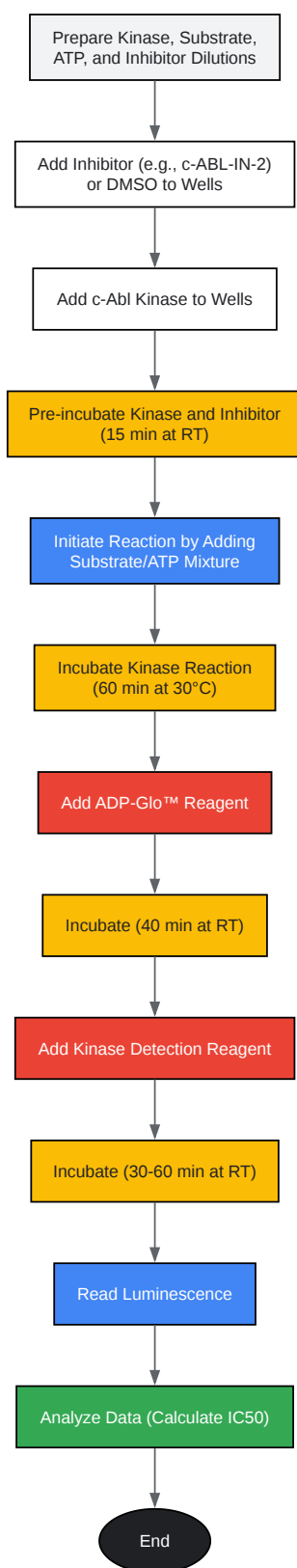
Experimental Protocol: c-ABL Kinase Assay for Inhibitor Profiling

This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials:

- Recombinant c-Abl kinase
- Abltide peptide substrate (e.g., KKGEAIYAAPFA)[[5](#)]
- ATP
- **c-ABL-IN-2** or other inhibitors
- Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[[1](#)]
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Multichannel pipettes or automated liquid handler
- Plate reader with luminescence detection capabilities

Experimental Workflow:



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Caption: Workflow for c-Abl in vitro kinase assay with inhibitor.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **c-ABL-IN-2** and any other inhibitors in 100% DMSO. Create a serial dilution series of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be $\leq 1\%$.
 - Dilute the recombinant c-Abl kinase and Abltide substrate in kinase buffer to the desired concentrations.
 - Prepare an ATP solution in kinase buffer at a concentration close to the K_m for c-Abl, if known, or at a standard concentration (e.g., 10-50 μM).[\[1\]](#)[\[6\]](#)
- Assay Plate Setup:
 - Add 2.5 μL of the inhibitor serial dilutions or DMSO (for positive and negative controls) to the wells of a 384-well plate.
 - Add 2.5 μL of diluted c-Abl kinase to each well, except for the "no enzyme" negative control wells.
 - Mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Kinase Reaction:
 - Initiate the kinase reaction by adding 5 μL of the ATP/Abltide substrate mixture to each well.
 - Mix the plate and incubate for 60 minutes at 30°C.[\[1\]](#)
- Signal Detection:
 - Following the kinase reaction incubation, add 10 μL of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[\[7\]](#)

- Add 20 μ L of Kinase Detection Reagent to each well.
- Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.^[7]
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (from "no enzyme" controls) from all other measurements.
 - Determine the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation

The following table summarizes typical concentrations for assay components and IC₅₀ values for known c-Abl inhibitors.

Parameter	Value	Reference(s)
Reagent Concentrations		
c-Abl Kinase	0.2–200 ng/well	[6]
Abltide Substrate	0.5 - 1 μ M	[5][6]
ATP	10 - 50 μ M	[1][6]
Kinase Buffer Components		
Tris-HCl, pH 7.5	50 mM	[1]
MgCl ₂	10 mM	[1]
DTT	1 mM	[1]
Example Inhibitor IC ₅₀ Values		
Imatinib	~35 nM	[8]
PD173955	1-2 nM	[8]
PD180970	5 nM	[8]

Note: Optimal concentrations for the kinase, substrate, and ATP may need to be determined empirically for each specific lot of reagents and assay conditions.

Conclusion

The provided protocol offers a robust and sensitive method for assessing the in vitro activity of c-Abl kinase and for determining the potency of inhibitors like **c-ABL-IN-2**. This assay is a critical tool in the drug discovery and development process, enabling the quantitative evaluation and comparison of candidate compounds targeting the c-Abl kinase. Careful optimization of assay parameters is recommended to ensure high-quality, reproducible data.

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